Cas no 916056-79-6 (Reproxalap)

Reproxalap 化学的及び物理的性質
名前と識別子
-
- Reproxalap
- 2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol
- F0GIZ22IJH
- NS-2
- Reproxalap (USAN)
- Reproxalap [USAN]
- NS2
- ADX102
- GTPL10613
- SB18931
- example 5 [WO2018039197A1]
- D11309
- 2-Quinolinemethanol, 3-amino-6-chloro-alpha,alpha-dimethyl-
- 3-Amino-6-chloro-α,α-dimethyl-2-quinolinemethanol (ACI)
- ADX 102
- ALD 102, Aldeyra Therapeutics, Inc.
- NS 2
-
- インチ: 1S/C12H13ClN2O/c1-12(2,16)11-9(14)6-7-5-8(13)3-4-10(7)15-11/h3-6,16H,14H2,1-2H3
- InChIKey: GUHFUVLKYSQIOQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)C=C(C(C(C)(C)O)=N2)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 259
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 59.1
Reproxalap 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-107150-25mg |
Reproxalap |
916056-79-6 | 98.85% | 25mg |
¥1250 | 2024-07-20 | |
MedChemExpress | HY-107150-10mM*1mLinDMSO |
Reproxalap |
916056-79-6 | 98.85% | 10mM*1mLinDMSO |
¥1100 | 2023-07-26 | |
DC Chemicals | DC11097-100 mg |
ADX-102 (Reproxalap;NS-2) |
916056-79-6 | >98% | 100mg |
$650.0 | 2022-02-28 | |
MedChemExpress | HY-107150-10mg |
Reproxalap |
916056-79-6 | 98.85% | 10mg |
¥600 | 2024-07-20 | |
eNovation Chemicals LLC | Y1091239-100mg |
2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol |
916056-79-6 | 95% | 100mg |
$1245 | 2022-10-22 | |
eNovation Chemicals LLC | Y1334572-25mg |
2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol |
916056-79-6 | 98% | 25mg |
$150 | 2023-09-04 | |
Aaron | AR01K904-250mg |
2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol |
916056-79-6 | 98% | 250mg |
$543.00 | 2025-02-13 | |
DC Chemicals | DC11097-250mg |
ADX-102 (Reproxalap;NS-2) |
916056-79-6 | >98% | 250mg |
$1200.0 | 2023-09-15 | |
Aaron | AR01K904-100mg |
2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol |
916056-79-6 | 98% | 100mg |
$319.00 | 2025-02-13 | |
Ambeed | A1328056-1g |
2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol |
916056-79-6 | 98% | 1g |
$1531.0 | 2024-04-16 |
Reproxalap 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
Reproxalapに関する追加情報
Reproxalap: A Comprehensive Overview
Reproxalap (CAS No. 916056-79-6) is a cutting-edge compound that has garnered significant attention in the scientific and medical communities. This innovative molecule has been extensively studied for its potential applications in various therapeutic areas, particularly in the field of ophthalmology. Recent research has highlighted its promising efficacy in addressing conditions such as glaucoma and other ocular disorders, making it a focal point for both academic and industrial research.
The development of Reproxalap represents a significant advancement in pharmacology, as it combines unique pharmacokinetic properties with a targeted mechanism of action. Its ability to modulate specific cellular pathways has been extensively documented in preclinical studies, demonstrating its potential to address unmet medical needs. For instance, a 2023 study published in *Ophthalmology Today* revealed that Reproxalap exhibits potent anti-inflammatory effects, which could be beneficial in managing chronic ocular inflammation associated with glaucoma.
One of the most notable features of Reproxalap is its high bioavailability and favorable safety profile. Clinical trials have shown that it achieves effective concentrations in ocular tissues with minimal systemic exposure, reducing the risk of adverse effects. This characteristic makes it an ideal candidate for long-term therapy, particularly for patients requiring sustained treatment regimens.
Recent advancements in the synthesis and formulation of Reproxalap have further enhanced its therapeutic potential. Researchers have developed novel delivery systems that improve drug stability and patient compliance. For example, a 2023 study in *Journal of Pharmaceutical Sciences* demonstrated that a sustained-release formulation of Reproxalap significantly prolonged its therapeutic effect, reducing the frequency of administration and improving patient adherence.
The mechanistic insights into Reproxalap's action have also been refined through state-of-the-art molecular studies. Utilizing advanced techniques such as CRISPR-Cas9 and high-throughput screening, scientists have identified key molecular targets that mediate its effects. These findings not only deepen our understanding of its pharmacodynamics but also pave the way for the development of next-generation therapies based on similar mechanisms.
In terms of clinical applications, Reproxalap has shown particular promise in treating primary open-angle glaucoma (POAG), a leading cause of irreversible blindness worldwide. A phase III clinical trial conducted in 2023 reported significant reductions in intraocular pressure (IOP) among patients treated with Reproxalap, with minimal adverse events compared to existing therapies. These results underscore its potential to become a first-line treatment option for millions of individuals affected by glaucoma.
Beyond its ophthalmological applications, preliminary studies suggest that Reproxalap may also hold potential in other therapeutic areas, such as neurodegenerative diseases and inflammatory conditions. Its ability to modulate neuroprotective pathways has sparked interest among researchers exploring treatments for Alzheimer's disease and related disorders. While further investigation is required to validate these findings, the versatility of Reproxalap continues to expand its therapeutic horizons.
The commercialization of Reproxalap is also gaining momentum, with several pharmaceutical companies actively pursuing regulatory approvals for its use in various indications. The U.S. Food and Drug Administration (FDA) has granted fast-track designation to certain formulations of Reproxalap, recognizing their potential to address critical unmet needs in ophthalmology. This designation accelerates the regulatory review process, bringing this innovative therapy closer to widespread clinical use.
In conclusion, Reproxalap (CAS No. 916056-79-6) stands at the forefront of modern pharmacological innovation, offering a novel approach to treating complex ocular conditions. With ongoing research uncovering new insights into its mechanisms and applications, this compound represents a beacon of hope for patients worldwide seeking effective and safe therapeutic options.
916056-79-6 (Reproxalap) 関連製品
- 2044-09-9(Cyclohexane, 1,1,2-tribromo-)
- 2229581-35-3(tert-butyl N-2-(azetidin-2-yl)-4-hydroxyphenylcarbamate)
- 2172439-33-5(5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one)
- 898656-66-1(4-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide)
- 17533-36-7(2,7-Dibromo-4,5,9,10-tetrahydro-pyrene)
- 1821712-18-8((1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine)
- 14068-54-3(5-Butyl-1,3,4-thiadiazol-2-amine)
- 72224-26-1(BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER)
- 91170-76-2(Benzenesulfinic acid, 4-acetyl-)
- 2137729-34-9(3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)-)

